7-Bromo-4-chloro-2-methyl-1H-indole
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Overview
Description
7-Bromo-4-chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-methyl-1H-indole typically involves the bromination and chlorination of 2-methylindole. One common method includes the reaction of 2-methylindole with bromine and chlorine under controlled conditions to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substituted Indoles: Various substituted indoles can be formed depending on the reagents and conditions used.
Oxidized and Reduced Derivatives: Different oxidation states of the compound can be achieved through controlled reactions.
Scientific Research Applications
7-Bromo-4-chloro-2-methyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and chlorine substitutions can influence its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components .
Comparison with Similar Compounds
7-Bromoindole: Another brominated indole derivative with similar chemical properties.
4-Chloro-2-methylindole: A chlorinated indole derivative with comparable reactivity.
2-Methylindole: The parent compound without halogen substitutions.
Uniqueness: 7-Bromo-4-chloro-2-methyl-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H7BrClN |
---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3 |
InChI Key |
RSATXTCJBICOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)Br)Cl |
Origin of Product |
United States |
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